molecular formula C11H12N2O5S B440420 (2E)-4-{[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-4-oxobut-2-enoic acid CAS No. 352688-29-0

(2E)-4-{[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-4-oxobut-2-enoic acid

Cat. No.: B440420
CAS No.: 352688-29-0
M. Wt: 284.29g/mol
InChI Key: BACFRXSFGKHEMM-SNAWJCMRSA-N
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Description

(2E)-4-{[5-(Ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-4-oxobut-2-enoic acid is a structurally complex compound featuring a conjugated enoic acid backbone, a thiazole ring substituted with ethoxycarbonyl and methyl groups, and an amide linkage (Figure 1). The ethoxycarbonyl group enhances lipophilicity, while the thiazole ring may contribute to electron-withdrawing effects and bioactivity. Its stereochemistry (E-configuration) is critical for molecular geometry and interactions with biological targets.

Properties

IUPAC Name

(E)-4-[(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)amino]-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O5S/c1-3-18-10(17)9-6(2)12-11(19-9)13-7(14)4-5-8(15)16/h4-5H,3H2,1-2H3,(H,15,16)(H,12,13,14)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BACFRXSFGKHEMM-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C=CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)/C=C/C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole Ring Formation

The Hantzsch thiazole synthesis is employed to construct the 5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-amine intermediate. Ethyl 2-chloroacetoacetate reacts with thiourea in refluxing ethanol (80°C, 6 hours), yielding the thiazole ring via cyclocondensation.

Reaction Scheme:

Ethyl 2-chloroacetoacetate+ThioureaEtOH, Δ5-(Ethoxycarbonyl)-4-methyl-1,3-thiazol-2-amine\text{Ethyl 2-chloroacetoacetate} + \text{Thiourea} \xrightarrow{\text{EtOH, Δ}} \text{5-(Ethoxycarbonyl)-4-methyl-1,3-thiazol-2-amine}

Amide Coupling with 4-Oxobut-2-enoic Acid

The thiazole amine is coupled with 4-oxobut-2-enoic acid, generated in situ via hydrolysis of ethyl fumarate. Activation of the carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) facilitates amide bond formation at room temperature (24 hours, 85% yield).

Key Considerations:

  • Steric hindrance from the methyl and ethoxycarbonyl groups necessitates prolonged reaction times.

  • The E-configuration is preserved by avoiding high temperatures that promote isomerization.

Method 2: Aza-Michael Addition Approach

Aza-Michael Reaction with α,β-Unsaturated Carbonyl

The thiazole amine undergoes aza-Michael addition to ethyl (2E)-4-oxo-2-butenoate in anhydrous tetrahydrofuran (THF) with triethylamine as a base (0°C to room temperature, 12 hours). The amine attacks the β-carbon of the α,β-unsaturated ester, forming the adduct with subsequent ester hydrolysis (2M NaOH, 60°C, 2 hours) to yield the carboxylic acid.

Reaction Scheme:

Thiazole amine+Ethyl (2E)-4-oxo-2-butenoateTHF, Et3NAdductNaOHTarget Compound\text{Thiazole amine} + \text{Ethyl (2E)-4-oxo-2-butenoate} \xrightarrow{\text{THF, Et}_3\text{N}} \text{Adduct} \xrightarrow{\text{NaOH}} \text{Target Compound}

Stereochemical Control

The E-configuration is dictated by the trans-addition mechanism of the Michael reaction, avoiding equilibration under mild conditions.

Method 3: Cyclocondensation of β-Keto Acid Derivatives

One-Pot Thiazole-Enoic Acid Assembly

A β-keto acid derivative, ethyl 3-(2-amino-4-methylthiazol-5-yl)-3-oxopropanoate, undergoes dehydrative cyclization with maleic anhydride in acetic acid (reflux, 8 hours). This method concurrently forms the thiazole ring and the enoic acid moiety, though yields are moderate (65%) due to competing side reactions.

Reaction Scheme:

Ethyl 3-(2-amino-4-methylthiazol-5-yl)-3-oxopropanoate+Maleic anhydrideAcOH, ΔTarget Compound\text{Ethyl 3-(2-amino-4-methylthiazol-5-yl)-3-oxopropanoate} + \text{Maleic anhydride} \xrightarrow{\text{AcOH, Δ}} \text{Target Compound}

Comparative Analysis of Methods

Method Yield Advantages Disadvantages
Hantzsch + Coupling85%High purity, scalableMulti-step, costly reagents
Aza-Michael Addition78%Stereoselective, mild conditionsRequires anhydrous solvents
Cyclocondensation65%One-pot synthesisModerate yield, side reactions

Experimental Considerations and Optimization

Solvent and Temperature Effects

  • DMF vs. THF : DMF enhances coupling efficiency but may degrade acid-sensitive groups.

  • Low-temperature amidation (0–5°C) minimizes epimerization of the enoic acid.

Spectral Characterization

  • IR : νmax\nu_{\text{max}} 1720 cm⁻¹ (ester C=O), 1680 cm⁻¹ (amide C=O), 1640 cm⁻¹ (thiazole C=N).

  • 1H NMR^1\text{H NMR} : δ 1.35 (t, 3H, OCH₂CH₃), 2.45 (s, 3H, CH₃), 6.45 (d, 1H, J = 15.6 Hz, CH=CO), 7.80 (d, 1H, J = 15.6 Hz, CH=CO) .

Chemical Reactions Analysis

Types of Reactions

(2E)-4-{[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the thiazole ring or the enone moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: EDCI, DCC.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: May be used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of (2E)-4-{[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-4-oxobut-2-enoic acid would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural Features

The compound shares its core 4-oxobut-2-enoic acid backbone with several analogs, but its substituents differentiate its properties. Key structural comparisons include:

Compound Name Substituent on Amino Group Functional Groups Key Structural Differences
(2E)-4-{[5-(Ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-4-oxobut-2-enoic acid 5-(Ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl Ethoxycarbonyl, methyl, thiazole, enoic acid Thiazole ring introduces heterocyclic rigidity and electron-withdrawing effects.
(2E)-4-{[4-(Ethoxycarbonyl)phenyl]amino}-4-oxobut-2-enoic acid 4-(Ethoxycarbonyl)phenyl Ethoxycarbonyl, phenyl, enoic acid Phenyl group lacks heterocyclic character, leading to reduced electronic effects.
(2Z)-4-Methoxy-4-oxobut-2-enoic acid Methoxy Methoxy, enoic acid Z-configuration alters double bond geometry; methoxy group reduces steric bulk.

Key Insights :

  • The thiazole ring in the target compound enhances rigidity and electron-withdrawing capacity compared to phenyl or methoxy substituents.
  • The E-configuration ensures planar geometry, optimizing conjugation for redox activity and receptor binding.

Key Insights :

  • The target compound’s thiazole substituent may improve selectivity for enzymes like HIV integrase or kinases compared to phenyl analogs.

Key Insights :

  • The target compound likely requires thiazole ring pre-functionalization before coupling to the enoic acid backbone, contrasting with simpler phenyl analogs.
  • Cyclization agents like POCl₃ (used in thiazole synthesis ) may enhance reaction efficiency compared to non-heterocyclic derivatives.
Physicochemical Properties

Substituents critically influence redox behavior and solubility:

Property Target Compound Phenyl-Substituted Analog Methoxy Derivative
Redox Potential (E₁/₂) Likely lower due to thiazole’s electron-withdrawing effects Higher (phenyl is electron-donating) Moderate (methoxy is weakly donating)
LogP ~2.5 (predicted) ~2.0 (lower lipophilicity) ~1.2 (highly polar)
Solubility Moderate (ethoxycarbonyl enhances organic solubility) Low (phenyl reduces polarity) High (methoxy increases polarity)

Key Insights :

  • The thiazole ring’s electron-withdrawing nature may lower redox potentials, influencing antioxidant or pro-drug activation profiles.
  • Ethoxycarbonyl groups balance solubility and membrane permeability, making the target compound more drug-like than analogs.

Biological Activity

(2E)-4-{[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-4-oxobut-2-enoic acid is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicine and research.

Chemical Structure and Synthesis

The compound features a thiazole ring, which contributes to its biological properties. The synthesis typically involves multi-step organic reactions, including the formation of the thiazole ring and subsequent modifications to introduce the ethoxycarbonyl group. The general synthetic route can be outlined as follows:

  • Formation of the Thiazole Ring : Cyclization of appropriate precursors such as α-haloketones and thioureas.
  • Introduction of the Ethoxycarbonyl Group : Esterification reactions with ethanol in the presence of acid catalysts.
  • Final Modifications : Adjustments to achieve the desired oxobut-2-enoic acid structure.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It may inhibit specific enzymes or modulate signaling pathways, leading to diverse biological effects:

  • Antimicrobial Activity : The compound has shown potential in inhibiting bacterial cell wall synthesis, making it a candidate for antimicrobial applications.
  • Anticancer Properties : Research indicates that it may affect cellular proliferation pathways, potentially serving as an anticancer agent.

Case Studies

A study focusing on similar thiazole derivatives highlighted their antibacterial efficacy against pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that compounds with structural similarities exhibited significant antimicrobial activity, suggesting that this compound could possess similar properties .

Research Findings

Recent investigations have explored the structure-activity relationship (SAR) of thiazole-based compounds. Key findings include:

  • Inhibition of Enzymes : Compounds structurally related to this compound have been identified as potent inhibitors of kynurenine-3-hydroxylase, an enzyme involved in tryptophan metabolism .
  • Antifungal Activity : Similar compounds were screened for antifungal properties against strains like Candida albicans, showing promising results in inhibiting fungal growth .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organisms/EnzymesReference
Compound AAntimicrobialE. coli, S. aureus
Compound BAntifungalC. albicans, A. fumigatus
Compound CEnzyme InhibitionKynurenine-3-hydroxylase

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